1-(Oxan-4-yl)propan-1-one
Overview
Description
1-(Oxan-4-yl)propan-1-one, also known as oxanone, is a cyclic ketone with a four-membered ring structure. It is a colorless liquid with a pleasant odor and has a wide range of applications in organic synthesis and scientific research. Oxanone is a versatile reagent that has been used in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and other organic molecules. In addition, oxanone has been used in a variety of biochemical and physiological studies to investigate the mechanism of action of various compounds.
Scientific Research Applications
Supramolecular Structures
The study of supramolecular structures of oximes, including compounds similar to "1-(Oxan-4-yl)propan-1-one," reveals insights into hydrogen bonding patterns within these molecules. For example, 1,3-diphenyl-propan-2-one oxime demonstrates how centrosymmetrically related molecules form dimeric structures. Such research updates our understanding of the hydrogen bonding in oximes, indicating a preference for forming dimeric structures over the classical C3 chains previously thought to be common (Low et al., 2010).
Medicinal Chemistry
Oxadiazoles, including structures related to "1-(Oxan-4-yl)propan-1-one," are prominent in drug design due to their bioisosteric properties, replacing ester and amide functionalities. These compounds show significant variation in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility, depending on their isomeric forms. This versatility makes oxadiazoles useful in creating druglike molecules with tailored properties for improved efficacy and reduced side effects (Boström et al., 2012).
Synthetic Chemistry
The development of novel synthetic routes for valuable substrates like oxetan-3-ones from readily available propargylic alcohols showcases the importance of "1-(Oxan-4-yl)propan-1-one" derivatives in facilitating drug discovery and synthetic efficiency. These methodologies allow for the generation of complex molecules under mild conditions, highlighting the strategic importance of such compounds in building molecular diversity (Ye et al., 2010).
Material Science
In material science, the study of heterocyclic compounds like oxadiazoles extends beyond pharmaceutical applications to include their utility in creating advanced materials such as photosensitizers, liquid crystals, and organic light-emitting diodes (OLEDs). The unique electronic and structural properties of these compounds, driven by their heterocyclic nature, enable a wide range of functionalities critical for the development of high-performance materials (Abbasi et al., 2018).
properties
IUPAC Name |
1-(oxan-4-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOHKFHWPJJISH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323217 | |
Record name | 1-(oxan-4-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxan-4-yl)propan-1-one | |
CAS RN |
7464-18-8 | |
Record name | 7464-18-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(oxan-4-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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